molecular formula C14H21N3O B8751784 4-Amino-N-methyl-N-(1-methylpiperidin-4-YL)benzamide

4-Amino-N-methyl-N-(1-methylpiperidin-4-YL)benzamide

Cat. No.: B8751784
M. Wt: 247.34 g/mol
InChI Key: ANXATSPYJWUNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-methyl-N-(1-methylpiperidin-4-YL)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-methyl-N-(1-methylpiperidin-4-YL)benzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    N-Methylation: The piperidine ring is then methylated using methylating agents such as methyl iodide.

    Amidation: The final step involves the reaction of the methylated piperidine with 4-amino-benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The amino group on the benzamide ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-N-methyl-N-(1-methylpiperidin-4-YL)benzamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used as a ligand in receptor binding studies or as a tool to investigate cellular pathways.

Medicine

Medicinally, benzamides are often explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Amino-N-methyl-N-(1-methylpiperidin-4-YL)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-methyl-N-(1-methylpiperidin-4-YL)benzamide: shares structural similarities with other benzamides such as metoclopramide and sulpiride.

    Metoclopramide: Used as an antiemetic and gastroprokinetic agent.

    Sulpiride: Used as an antipsychotic and antidepressant.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzamides.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C14H21N3O/c1-16-9-7-13(8-10-16)17(2)14(18)11-3-5-12(15)6-4-11/h3-6,13H,7-10,15H2,1-2H3

InChI Key

ANXATSPYJWUNAV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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